![molecular formula C16H19NO3S B2891973 N-[(1-hydroxycyclopentyl)methyl]naphthalene-2-sulfonamide CAS No. 1234945-37-9](/img/structure/B2891973.png)
N-[(1-hydroxycyclopentyl)methyl]naphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-hydroxycyclopentyl)methyl]naphthalene-2-sulfonamide is a chemical compound with a unique structure that enables it to be utilized in various fields such as medicinal chemistry, drug discovery, and organic synthesis. Its structure consists of a naphthalene ring substituted with a sulfonamide group and a cyclopentyl moiety, which contributes to its diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-hydroxycyclopentyl)methyl]naphthalene-2-sulfonamide typically involves the following steps:
Formation of the Naphthalene-2-sulfonamide Core: This can be achieved by reacting naphthalene-2-sulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the Cyclopentyl Moiety: The cyclopentyl group can be introduced via a nucleophilic substitution reaction, where a cyclopentyl halide reacts with the naphthalene-2-sulfonamide intermediate.
Hydroxylation: The final step involves the hydroxylation of the cyclopentyl group, which can be carried out using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale production of naphthalene-2-sulfonyl chloride and cyclopentyl halide.
Continuous Flow Reactors: Utilization of continuous flow reactors to ensure efficient and consistent reaction conditions.
Purification: Advanced purification techniques such as crystallization and chromatography to obtain high-purity final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1-hydroxycyclopentyl)methyl]naphthalene-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[(1-hydroxycyclopentyl)methyl]naphthalene-2-sulfonamide has diverse applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing new drugs with potential therapeutic effects.
Drug Discovery: Employed in high-throughput screening for identifying new drug candidates.
Organic Synthesis: Utilized as a building block for synthesizing complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-[(1-hydroxycyclopentyl)methyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or microbial growth.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-sulfonamide: Lacks the cyclopentyl and hydroxyl groups, resulting in different chemical properties and applications.
Cyclopentylamine: Contains the cyclopentyl group but lacks the naphthalene and sulfonamide moieties.
Hydroxycyclopentyl derivatives: Compounds with similar cyclopentyl and hydroxyl groups but different aromatic or functional groups.
Uniqueness
N-[(1-hydroxycyclopentyl)methyl]naphthalene-2-sulfonamide is unique due to its combination of a naphthalene ring, sulfonamide group, and hydroxylated cyclopentyl moiety. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c18-16(9-3-4-10-16)12-17-21(19,20)15-8-7-13-5-1-2-6-14(13)11-15/h1-2,5-8,11,17-18H,3-4,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHSIMHCIYLUPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2891891.png)
![1-[(3,4,4-Trifluoro-3-butenyl)sulfonyl]cyclopropanecarboxylic acid](/img/structure/B2891892.png)
![N-(4-bromophenyl)-2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide](/img/structure/B2891894.png)
![8,8-Difluoro-6-azaspiro[2.5]octane](/img/structure/B2891896.png)
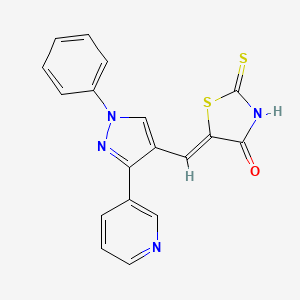
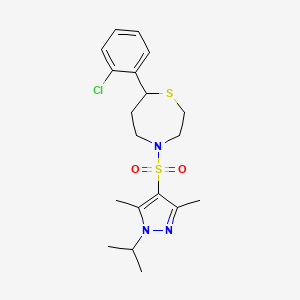
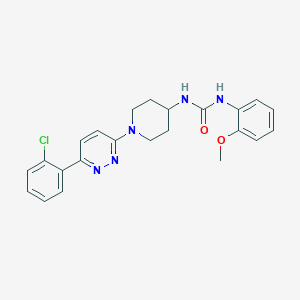
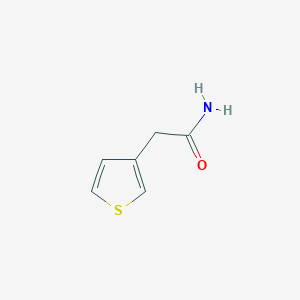
![2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2891904.png)
![N-{3-[ethyl(phenyl)amino]propyl}-3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide](/img/structure/B2891906.png)
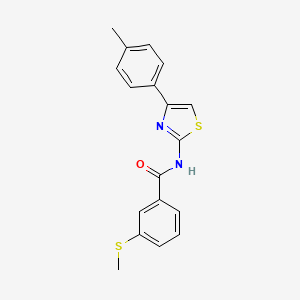

![4-ethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2891912.png)

